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molecular formula C16H21NO5 B8798821 Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Cat. No. B8798821
M. Wt: 307.34 g/mol
InChI Key: BZMCYTNCKDHCEQ-UHFFFAOYSA-N
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Patent
US07713996B2

Procedure details

Di-tert-butyl carbonate (2.9 g, 13.5 mmol, 1 equiv.) was added to a stirred mixture of 4-methoxy-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester (2.8 g 13.5 mmol, 1 equiv.) and diisopropyl ethyl amine (4.7 mL, 27 mmol, 2 equiv.) in tetrahydrofuran (30 mL) and the mixture was heated at reflux for 16 hours. The solvent was evaporated under vacuum and the residue purified by column chromatography (SiO2, 1:8 EtOAc:heptane). The fractions were combined to afford 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester 6-methyl ester, 1.96 g (47% yield). δH (250 MHz; d6-DMSO) 7.80 (1H, s), 7.10 (1H, s), 3.96 (2H, t), 3.78 (6H, s), 3.03 (2H, t), 1.45 (9H, m).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:12])([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])OC(C)(C)C.[CH3:13][O:14][C:15]([C:17]1[CH:25]=[C:24]2[C:20]([CH2:21][CH2:22][NH:23]2)=[C:19]([O:26][CH3:27])[CH:18]=1)=[O:16].C(N(C(C)C)CC)(C)C>O1CCCC1>[CH3:13][O:14][C:15]([C:17]1[CH:25]=[C:24]2[C:20]([CH2:21][CH2:22][N:23]2[C:1]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])=[C:19]([O:26][CH3:27])[CH:18]=1)=[O:16]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
2.8 g
Type
reactant
Smiles
COC(=O)C1=CC(=C2CCNC2=C1)OC
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (SiO2, 1:8 EtOAc:heptane)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C2CCN(C2=C1)C(=O)OC(C)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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